Cas no 133032-86-7 (Benzeneacetic acid, 3,4-dimethoxy-α-methylene-)

Benzeneacetic acid, 3,4-dimethoxy-α-methylene-, is a substituted phenylacetic acid derivative featuring a methylene group at the α-position and methoxy substituents at the 3- and 4-positions of the aromatic ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fine chemicals and pharmaceuticals. The presence of the α-methylene group enhances its utility in Michael additions and other nucleophilic reactions, while the dimethoxy substitution pattern can influence electronic properties and solubility. The compound is typically handled under controlled conditions due to its potential sensitivity. Its well-defined structure ensures consistency in synthetic applications.
Benzeneacetic acid, 3,4-dimethoxy-α-methylene- structure
133032-86-7 structure
Product name:Benzeneacetic acid, 3,4-dimethoxy-α-methylene-
CAS No:133032-86-7
MF:C11H12O4
MW:208.210583686829
CID:5282290
PubChem ID:15052135

Benzeneacetic acid, 3,4-dimethoxy-α-methylene- Chemical and Physical Properties

Names and Identifiers

    • 3,4-dimethoxyphenylacrylic acid
    • (3,4-dimethoxyphenyl)acrylic acid
    • 2-(3,4-dimethoxyphenyl)prop-2-enoic acid
    • Benzeneacetic acid, 3,4-dimethoxy-α-methylene-
    • Inchi: 1S/C11H12O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-6H,1H2,2-3H3,(H,12,13)
    • InChI Key: CKGIFBYBKHPAMT-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(C(=C)C(=O)O)=C1)OC

Computed Properties

  • Exact Mass: 208.07355886g/mol
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.8

Benzeneacetic acid, 3,4-dimethoxy-α-methylene- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-673450-0.05g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
0.05g
$948.0 2023-05-29
Enamine
EN300-673450-0.1g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
0.1g
$993.0 2023-05-29
Enamine
EN300-673450-2.5g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
2.5g
$2211.0 2023-05-29
Enamine
EN300-673450-1.0g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
1g
$1129.0 2023-05-29
Enamine
EN300-673450-10.0g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
10g
$4852.0 2023-05-29
Enamine
EN300-673450-0.5g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
0.5g
$1084.0 2023-05-29
Enamine
EN300-673450-0.25g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
0.25g
$1038.0 2023-05-29
Enamine
EN300-673450-5.0g
2-(3,4-dimethoxyphenyl)prop-2-enoic acid
133032-86-7
5g
$3273.0 2023-05-29

Additional information on Benzeneacetic acid, 3,4-dimethoxy-α-methylene-

Benzeneacetic acid, 3,4-dimethoxy-α-methylene (CAS No. 133032-86-7): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Benzeneacetic acid, 3,4-dimethoxy-α-methylene (CAS No. 133032-86-7) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional characteristics. This compound belongs to the class of aromatic carboxylic acids, featuring a benzene ring substituted with methoxy groups at the 3rd and 4th positions, and an α-methylene group at the α-carbon of the acetic acid moiety. The precise arrangement of these functional groups imparts distinct chemical reactivity and biological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of Benzeneacetic acid, 3,4-dimethoxy-α-methylene can be represented as C10H12O4, with a molecular weight of approximately 196.21 g/mol. The presence of two methoxy (-OCH3) groups at the para position relative to each other enhances its solubility in polar organic solvents while maintaining interactions with biological targets. The α-methylene group (CH=) introduces a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, Benzeneacetic acid, 3,4-dimethoxy-α-methylene has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is reminiscent of natural products such as salicin and phenolic acids, which have demonstrated anti-inflammatory, analgesic, and antioxidant properties. Researchers have leveraged this compound to develop novel analogs that exhibit enhanced bioavailability and reduced side effects compared to their parent structures.

One of the most compelling areas of research involving Benzeneacetic acid, 3,4-dimethoxy-α-methylene is its potential application in oncology. Preclinical studies have suggested that derivatives of this compound may inhibit the activity of key enzymes involved in cancer cell proliferation and metastasis. For instance, modifications at the α-methylene position have been shown to modulate the binding affinity to enzymes such as cyclooxygenase-2 (COX-2), which is overexpressed in many tumor types. This has led to the development of novel COX-2 inhibitors with improved selectivity and efficacy.

The role of methoxy groups in influencing biological activity has also been extensively studied. In Benzeneacetic acid, 3,4-dimethoxy-α-methylene, the electron-donating nature of these groups increases the electron density on the benzene ring, enhancing its interaction with hydrophobic pockets of biological targets. This feature has been exploited in designing molecules that exhibit potent binding to receptors such as G protein-coupled receptors (GPCRs), which are critical mediators of cellular signaling pathways.

Recent advances in computational chemistry have further accelerated the discovery process for derivatives of Benzeneacetic acid, 3,4-dimethoxy-α-methylene. Molecular docking simulations have identified promising scaffolds for drug development by predicting binding modes and affinities to target proteins. These virtual screening approaches have complemented traditional synthetic strategies by rapidly narrowing down candidate compounds for experimental validation.

The synthesis of Benzeneacetic acid, 3,4-dimethoxy-α-methylene itself presents an interesting challenge due to its complex functionalization requirements. Modern synthetic methodologies have enabled efficient access to this compound through multi-step reactions involving palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies. These techniques allow for precise control over regioselectivity and stereochemistry, ensuring high yields and purity essential for pharmaceutical applications.

In addition to its pharmaceutical potential, Benzeneacetic acid, 3,4-dimethoxy-α-methylene has found utility in materials science as a precursor for functional polymers and coatings. Its aromatic structure and reactive sites make it an ideal candidate for introducing specific functionalities into polymer backbones. Such materials exhibit enhanced mechanical properties or biodegradability depending on the chosen derivatives.

The environmental impact of synthesizing and utilizing Benzeneacetic acid, 3,4-dimethoxy-α-methylene has also been considered in recent studies. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with broader initiatives in green chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.

The future prospects for research on Benzeneacetic acid, 3,4-dimethoxy-α-methylene are promising given its versatility as a chemical scaffold. Ongoing investigations are exploring its role in neurodegenerative diseases by assessing its effects on protein misfolding and aggregation pathways. Additionally, its potential as an antimicrobial agent is being evaluated against resistant bacterial strains through structural modifications aimed at disrupting essential cellular processes.

In conclusion, Benzeneacetic acid, 3,4-dimethoxy-α-methylene (CAS No. 133032-86-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse functionalization strategies that have yielded novel therapeutic agents with significant potential in medicine and materials science alike. As research continues to uncover new aspects of this compound's reactivity and biological activity,its importance is likely to grow further within both academic and industrial settings.

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